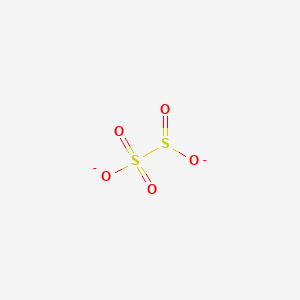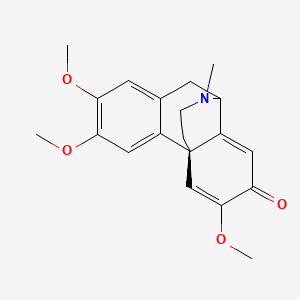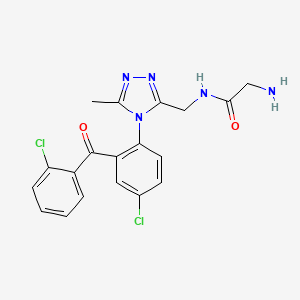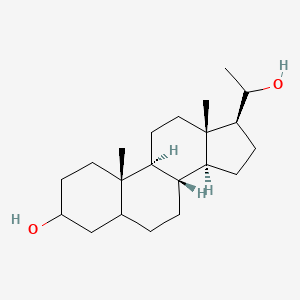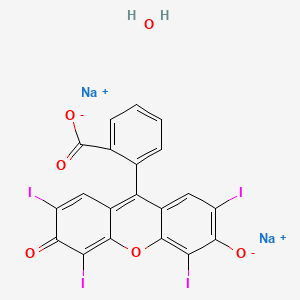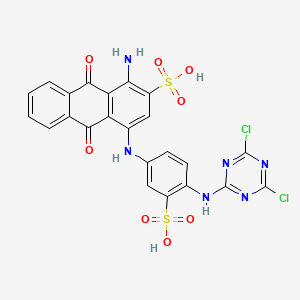
Antimony triiodide
Overview
Description
Antimony triiodide is a chemical compound with the formula SbI3 . This ruby-red solid is the only characterized “binary” iodide of antimony, i.e., the sole compound isolated with the formula SbxIy . It contains antimony in its +3 oxidation state .
Synthesis Analysis
Antimony triiodide can be formed by the reaction of antimony with elemental iodine, or the reaction of antimony trioxide with hydroiodic acid . Alternatively, it may be prepared by the interaction of antimony and iodine in boiling benzene or tetrachloroethane .Molecular Structure Analysis
The molecular weight of Antimony triiodide is 502.473 . In the solid state, the Sb center is surrounded by an octahedron of six iodide ligands, three of which are closer and three more distant .Chemical Reactions Analysis
Antimony (III) triiodide forms in the direct reaction between the elements but the reaction is very violent . The reaction is much more controlled when iodine is added to a boiling suspension of antimony powder in benzene .Physical And Chemical Properties Analysis
Antimony triiodide appears as red crystals . It has a density of 4.921 g/cm3, a melting point of 170.5 °C, and a boiling point of 401.6 °C . It is soluble in water, partially hydrolyses, and is soluble in benzene, alcohol, acetone, CS2, HCl, KI, SnCl4, C2H7N, HI, alkali metal triiodides .Scientific Research Applications
Solid-State Batteries
Antimony triiodide: is being explored for its potential use in solid-state batteries . Its quasimolecular layered structure and favorable physicochemical properties make it a promising candidate for enhancing the stability and performance of these batteries .
Radiation Detectors
Due to its high-pressure phase stability and semiconducting properties, SbI₃ is also being investigated for application in radiation detectors . The compound’s ability to undergo structural and electronic transitions under pressure could lead to the development of more sensitive and accurate detection devices .
Photocatalysts
SbI₃’s properties are advantageous for photocatalytic applications. Researchers are studying its use as a photocatalyst, which could contribute to the advancement of environmental remediation technologies and energy conversion processes .
Synthesis of Piperidines
In organic chemistry, SbI₃ has been introduced as an efficient catalyst for the synthesis of polyfunctionalized piperidines . This application is significant due to piperidines’ role in pharmaceuticals and their diverse biological activities .
Optoelectronic Devices
The high-pressure study of SbI₃ provides insights into the correlations between crystalline and electronic structures, which may facilitate its application in optoelectronic devices . These devices include LEDs, photodetectors, and solar cells, where SbI₃ can improve performance and efficiency .
Thermoelectric Materials
SbI₃ is used as a dopant in the preparation of thermoelectric materials . These materials convert temperature differences into electrical energy, and SbI₃’s inclusion could enhance their efficiency and effectiveness .
Safety and Hazards
Future Directions
Quasimolecular layered metal triiodides MI3 (M = Sb and Bi) hold immense promise in applications of solid-state batteries, radiation detectors, and photocatalysts owing to their favorable physicochemical properties . As a representative MI3 compound, antimony triiodide (SbI3) exhibits high-pressure phase stability beyond 16.0 GPa .
Mechanism of Action
Target of Action
Antimony triiodide (SbI3) is a ruby-red solid that is the only characterized “binary” iodide of antimony . It contains antimony in its +3 oxidation state It has been used as a catalyst in the synthesis of polyfunctionalized piperidines .
Mode of Action
As a Lewis acid, SbI3 accelerates the formation of intermediates via coordination with carbonyl groups . It plays a crucial role in the tandem condensation reaction of aromatic aldehydes, anilines, and β-keto esters . This reaction is efficient and convenient, resulting in the synthesis of highly diversified piperidines .
Biochemical Pathways
It’s known that sbi3 plays a role in the synthesis of piperidines , which are essential building blocks for numerous natural products, pharmaceutical molecules, and organic fine chemicals . Piperidines exhibit diverse biological features and are used as therapeutic agents in the treatment of diseases such as cancer metastasis, diabetes, and influenza .
Pharmacokinetics
It’s known that sbi3 is soluble in water, partially hydrolyses , and is soluble in benzene, alcohol, acetone, and other substances . These properties could potentially impact its bioavailability.
Result of Action
It’s known that sbi3 can act as a catalyst in chemical reactions, accelerating the formation of certain compounds . More research is needed to fully understand the molecular and cellular effects of SbI3’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of SbI3. For instance, SbI3 is more soluble in alkaline than in acid mine wastes , suggesting that the pH of the environment can influence its solubility and, consequently, its action. Furthermore, SbI3 exhibits high-pressure phase stability , indicating that pressure can also influence its action. More research is needed to fully understand how various environmental factors influence the action of SbI3.
properties
IUPAC Name |
triiodostibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Sb/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQLUUQBTAXYCB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064875 | |
| Record name | Antimony iodide (SbI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.473 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; Yellowish-green modifications also exist; [Merck Index] Red crystalline solid; [MSDSonline] | |
| Record name | Antimony triiodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
400 °C | |
| Record name | Antimony triiodide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Reacts with water, Decomposes in water with precipitation of oxyiodide, Soluble in ethanol, acetone; insoluble in carbon tetrachloride, Souble in alcohol; acetone; carbon disulfide, hydrochloric acid, solution of potassium iodide; insoluble in carbon tetrachloride | |
| Record name | Antimony triiodide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.92 g/cu cm at 25 °C, Density: 4.921 at 17 °C/4 °C, Density: 4.768 | |
| Record name | Antimony triiodide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg at163.6 °C | |
| Record name | Antimony triiodide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Antimony triiodide | |
Color/Form |
Ruby-red, trigonal crystals (yellowish-green modifications have been observed), Red rhombic crystals, Red-to-yellow crystals | |
CAS RN |
7790-44-5 | |
| Record name | Triiodostibine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony triiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony iodide (SbI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Antimony triiodide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
171 °C | |
| Record name | Antimony triiodide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of antimony triiodide?
A1: Antimony triiodide has the molecular formula SbI3 and a molecular weight of 502.475 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing antimony triiodide?
A2: Raman spectroscopy is widely used to study the vibrational modes and structural changes in antimony triiodide, particularly under high pressure. [, ] Additionally, Mössbauer spectroscopy provides insights into the intermolecular bonding within the material. []
Q3: What are some applications of antimony triiodide thin films?
A3: Antimony triiodide thin films exhibit photosensitivity and have been investigated for their potential in applications like photodetectors and solar cells. [, ]
Q4: How is antimony triiodide utilized in perovskite solar cells?
A4: Researchers have explored incorporating antimony triiodide into perovskite solar cells through various methods. One approach involves reacting it with antimony trisulfide (Sb2S3) and methylammonium iodide (MAI) to form methylammonium antimony sulfur diiodide (MASbSI2), which acts as the light-harvesting component. [] Another method utilizes antimony triiodide to directly synthesize antimony sulfoiodide (SbSI) under mild conditions for use in solar cells. []
Q5: How does the pressure impact the properties of antimony triiodide?
A5: Studies using synchrotron X-ray diffraction and Raman spectroscopy have revealed that antimony triiodide undergoes both structural and electronic transitions under high pressure. [, ] These pressure-induced changes can significantly influence its electrical conductivity and other physical properties.
Q6: What catalytic properties does antimony triiodide exhibit?
A6: Antimony triiodide acts as a Lewis acid catalyst in various organic reactions. For instance, it has been identified as an efficient catalyst for the synthesis of polyfunctionalized piperidines. []
Q7: How stable is antimony triiodide, and are there strategies to improve its stability?
A7: While antimony triiodide is generally stable under ambient conditions, it can undergo photodecomposition when exposed to light. [] The formation of complexes with ligands like tetrahydrofuran (THF) can enhance its stability. []
Q8: Have computational methods been used to study antimony triiodide?
A8: Yes, computational chemistry methods like density functional theory (DFT) have been employed to investigate the structural, electronic, and elastic properties of antimony triiodide. [] These calculations provide valuable insights into its bonding characteristics and behavior under different conditions.
Q9: Is antimony triiodide toxic, and what safety precautions should be taken when handling it?
A9: Antimony compounds, including antimony triiodide, can be toxic. It is crucial to handle them with care, following appropriate safety precautions and guidelines. Always refer to the material safety data sheet (MSDS) for specific handling and disposal instructions. []
Q10: How is the vapor pressure of antimony triiodide determined?
A10: The vapor pressure of antimony triiodide has been investigated using various experimental techniques. [, ] These studies are crucial for understanding its sublimation behavior and for applications involving vapor deposition or thin film fabrication.
Q11: What is the historical significance of antimony triiodide in chemical research?
A11: Antimony triiodide has a rich history in chemical research. Early studies focused on its molecular structure using electron diffraction. [] Over the years, its unique properties have led to its exploration in various fields, from organic synthesis to materials science.
Q12: How does research on antimony triiodide contribute to cross-disciplinary applications?
A12: The study of antimony triiodide extends beyond traditional chemistry, impacting areas like materials science, condensed matter physics, and renewable energy. Its use in perovskite solar cells exemplifies its potential in cutting-edge technologies. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



